8-fluoroquinoline-2,4-dicarboxylic Acid
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Overview
Description
8-fluoroquinoline-2,4-dicarboxylic acid is an organic compound with the molecular formula C11H6FNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and carboxylic acid groups at the 8th and 2nd, 4th positions respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoroquinoline-2,4-dicarboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common method involves the following steps:
Nitration of Quinoline: Quinoline is nitrated to form 8-nitroquinoline.
Reduction: The nitro group is reduced to an amino group, yielding 8-aminoquinoline.
Fluorination: The amino group is then replaced with a fluorine atom through a diazotization reaction followed by fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
8-fluoroquinoline-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atom and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid derivatives, while reduction can produce quinoline-2,4-dimethanol.
Scientific Research Applications
8-fluoroquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-fluoroquinoline-2,4-dicarboxylic acid in biological systems involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
8-fluoroquinoline-2,4-dicarboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2,4-dicarboxylic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
8-chloroquinoline-2,4-dicarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
8-methylquinoline-2,4-dicarboxylic acid: Contains a methyl group at the 8th position, which can influence its steric and electronic properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity and interactions with biological targets.
By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.
Properties
IUPAC Name |
8-fluoroquinoline-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADOPEMYRMEZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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